molecular formula C8H17NO B2536146 4-(But-3-en-1-ylamino)butan-1-ol CAS No. 1593812-47-5

4-(But-3-en-1-ylamino)butan-1-ol

Cat. No.: B2536146
CAS No.: 1593812-47-5
M. Wt: 143.23
InChI Key: UNXOCCMKVZFNOU-UHFFFAOYSA-N
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Description

4-(But-3-en-1-ylamino)butan-1-ol is an organic compound characterized by a four-carbon alcohol chain (butan-1-ol) substituted with a but-3-en-1-ylamino group. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol. The compound features both primary alcohol and secondary amine functional groups, making it a versatile intermediate in organic synthesis. The presence of a terminal double bond in the butenyl group enhances its reactivity, particularly in cycloaddition or oxidation reactions.

Properties

IUPAC Name

4-(but-3-enylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-3-6-9-7-4-5-8-10/h2,9-10H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXOCCMKVZFNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-en-1-ylamino)butan-1-ol can be achieved through several methods:

    Amination of 3-butene-1-amine: This involves the reaction of 3-butene-1-amine with butan-1-ol under controlled conditions to form the desired product.

    Hydroamination of 1,3-butadiene: This method involves the addition of butan-1-ol to 1,3-butadiene in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the reaction.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-1-ylamino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation Products: Aldehydes or ketones.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(But-3-en-1-ylamino)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(But-3-en-1-ylamino)butan-1-ol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Toxicity References
4-(But-3-en-1-ylamino)butan-1-ol C₈H₁₇NO 143.23 Secondary amine, primary alcohol Synthetic intermediate, potential bioactivity -
4-(Butylamino)-1-butanol C₈H₁₉NO 145.25 Secondary amine, primary alcohol Solvent, surfactant precursor
4-(Propan-2-ylamino)butan-1-ol C₇H₁₇NO 131.22 Secondary amine, primary alcohol Asymmetric synthesis, plant growth promoter
NNAL C₁₀H₁₅N₃O₂ 209.25 Nitrosamine, pyridyl, alcohol Tobacco carcinogen metabolite
4-(n-Heptyloxy)butan-1-ol C₁₁H₂₄O₂ 188.31 Ether, primary alcohol Insect pheromone component

Biological Activity

4-(But-3-en-1-ylamino)butan-1-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C6H13N1O1\text{C}_6\text{H}_{13}\text{N}_1\text{O}_1

This compound features an amino group and a butenyl side chain, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 0.0039 to 0.025 mg/mL, indicating significant antibacterial activity .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Neuroprotective Effects

In vitro studies have shown that this compound can mitigate neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. The compound was found to reduce cell death in neuronal cultures, suggesting a protective effect against neurodegenerative processes .

The biological activity of this compound is attributed to its ability to modulate various biological pathways:

  • Antioxidant Activity : It exhibits radical scavenging properties, which help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various derivatives of butenylamines indicated that this compound exhibited superior activity against both gram-positive and gram-negative bacteria compared to traditional antibiotics . This positions it as a promising candidate for further development in antimicrobial therapies.

Case Study 2: Neuroprotection

In a laboratory setting, neuronal cell lines treated with amyloid-beta and subsequently with this compound showed a significant reduction in apoptosis markers. This suggests a potential application in developing treatments for Alzheimer's disease or other neurodegenerative disorders .

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